molecular formula C10H11NO B11920171 (R)-2,3-Dihydro-1H-indene-1-carboxamide

(R)-2,3-Dihydro-1H-indene-1-carboxamide

Cat. No.: B11920171
M. Wt: 161.20 g/mol
InChI Key: DZGMFITYAJIDHR-SECBINFHSA-N
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Description

®-2,3-Dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-1-carboxamide typically involves the reduction of indene derivatives followed by amide formation. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then reacted with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while amide formation can be facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Types of Reactions:

    Oxidation: ®-2,3-Dihydro-1H-indene-1-carboxamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products:

    Oxidation: Formation of indanone or indene carboxylic acid.

    Reduction: Formation of fully saturated indane derivatives.

    Substitution: Various halogenated, nitrated, or alkylated indene derivatives.

Scientific Research Applications

Chemistry: ®-2,3-Dihydro-1H-indene-1-carboxamide is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine: The compound and its derivatives have potential therapeutic applications. They may act as lead compounds in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, ®-2,3-Dihydro-1H-indene-1-carboxamide can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which ®-2,3-Dihydro-1H-indene-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene ring system can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

    Indene: A precursor to ®-2,3-Dihydro-1H-indene-1-carboxamide, used in various organic syntheses.

    Indanone: An oxidized derivative with applications in fragrance and pharmaceutical industries.

    Indane: A fully saturated derivative with different chemical properties.

Uniqueness: ®-2,3-Dihydro-1H-indene-1-carboxamide stands out due to its specific combination of an indene ring and a carboxamide group. This unique structure provides distinct reactivity and binding properties, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1R)-2,3-dihydro-1H-indene-1-carboxamide

InChI

InChI=1S/C10H11NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12)/t9-/m1/s1

InChI Key

DZGMFITYAJIDHR-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1C(=O)N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)N

Origin of Product

United States

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